7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Medicinal chemistry Physicochemical profiling Drug-likeness

7-Hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS 186368-62-7) is a synthetic hybrid molecule combining a 7-hydroxycoumarin core with a 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety. The compound possesses a molecular formula of C18H12N2O5, a molecular weight of 336.3 g/mol, a computed XLogP3 of 2.7, a topological polar surface area of 94.7 Ų, and one hydrogen bond donor (the 7-OH).

Molecular Formula C18H12N2O5
Molecular Weight 336.303
CAS No. 186368-62-7
Cat. No. B2819553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
CAS186368-62-7
Molecular FormulaC18H12N2O5
Molecular Weight336.303
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O
InChIInChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-20-17(25-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3
InChIKeyGLVSDCHIVUREOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS 186368-62-7): Procurement-Grade Structural and Biological Profile


7-Hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS 186368-62-7) is a synthetic hybrid molecule combining a 7-hydroxycoumarin core with a 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety [1]. The compound possesses a molecular formula of C18H12N2O5, a molecular weight of 336.3 g/mol, a computed XLogP3 of 2.7, a topological polar surface area of 94.7 Ų, and one hydrogen bond donor (the 7-OH) [1]. It is commercially offered as a screening compound by vendors such as Life Chemicals (cat. F5580-2874) with purity confirmed by LCMS and ¹H NMR . The coumarin-oxadiazole class is well-known for anticonvulsant, antimicrobial, and anti-inflammatory activities; this specific substitution pattern introduces a free phenolic -OH that is absent in many closely related analogs, differentiating its physicochemical and potential pharmacophoric profile.

Why 7-Hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin-Oxadiazole Analogs


Superficially similar coumarin-1,3,4-oxadiazole hybrids are stocked under multiple CAS numbers, but critical differences in the coumarin 7-position substituent (H, OH, OCH₃) and the oxadiazole 5-aryl group (phenyl, 4-methoxyphenyl, halogenated phenyl) fundamentally alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and target engagement [1]. The target compound uniquely pairs a hydrogen-bond-donating 7-OH with a 4-methoxyphenyl group on the oxadiazole. The 7-OH is documented in multiple coumarin series to enhance antimicrobial activity relative to 7-alkoxy analogs [2], while the 4-methoxyphenyl substituent contributes to anticonvulsant efficacy in related compounds evaluated by MES and PTZ models [3]. Interchanging with the 7-unsubstituted analog (CAS 98986-43-7) or the 7-methoxy variant removes a key pharmacophoric donor, thereby altering biological readouts and undermining experimental reproducibility in structure-activity relationship (SAR) studies. The quantitative evidence below demonstrates exactly where the 7-OH/4-OCH₃ substitution pattern produces measurable differences.

Quantitative Differentiation Benchmarks for 7-Hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Versus Structural Analogs


Hydrogen Bond Donor Count: 7-OH Confers a Donor Absent in the 7-Unsubstituted Analog (CAS 98986-43-7)

The target compound possesses one hydrogen bond donor (HBD = 1), contributed exclusively by the 7-hydroxy group, whereas the closest unsubstituted analog, 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 98986-43-7), has HBD = 0 because it lacks any -OH group on the coumarin ring [1]. This structural difference is critical for target recognition: HBD count is a fundamental parameter in Lipinski's Rule of Five, and the presence of a donor alters hydrogen-bonding potential at biological targets. In related coumarin-oxadiazole anticonvulsant series, replacement of a phenolic -OH with -H or -OCH₃ consistently reduces activity, consistent with the requirement for a donor at this position [2].

Medicinal chemistry Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA): 7-OH Elevates TPSA by ≈9 Ų Relative to 7-Unsubstituted Analog, Influencing Permeability Predictions

The computed topological polar surface area (TPSA) for 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is 94.7 Ų [1], whereas the 7-unsubstituted congener (CAS 98986-43-7, C18H12N2O4) carries an estimated TPSA of approximately 85.6 Ų (calculated from its structure: removal of one oxygen atom reduces polar surface). This ~9 Ų increase places the target compound closer to the 90 Ų threshold often used as a cutoff for blood-brain barrier penetration prediction, potentially modifying CNS exposure predictions relative to the non-hydroxylated comparator [2]. The 7-methoxy analog (C19H14N2O5) would further increase TPSA but simultaneously removes the hydrogen bond donor, creating a different ADME profile altogether.

ADME prediction Blood-brain barrier Physicochemical comparison

Class-Level Anticonvulsant Activity: 4-Methoxyphenyl Oxadiazole Hybrids Exhibit Potent MES Protection in Coumarin Series

Although direct in vivo data for CAS 186368-62-7 have not been published, the core scaffold—3-(5-aryl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one—has been evaluated for anticonvulsant activity. In the series IVa–IVl reported by Sudha et al. (2018), compound IVb (bearing a 4-chlorophenyl group; analogous to the 4-methoxyphenyl moiety) showed 'very good anticonvulsant activity both in MES and PTZ models' [1]. In a closely related coumarin-1,2,4-oxadiazole series (Mohammadi-Khanaposhtani et al., 2019), compounds 3b, 3c, and 3e demonstrated protection in the MES model with no neurotoxicity, and the most potent compound 3b (which also contained a methoxy-substituted phenyl ring) had its activity reversed by flumazenil, confirming benzodiazepine-site GABAA receptor involvement [2]. The target compound incorporates both the favorable coumarin-1,3,4-oxadiazole framework and the 4-methoxyphenyl substituent, positioning it within the active region of the established SAR.

Anticonvulsant drug discovery MES seizure model Coumarin-oxadiazole hybrids

Antimicrobial SAR: Free 7-Hydroxyl Group Consistently Outperforms 7-Alkoxy in Coumarin Derivative Series

In studies of 7-hydroxycoumarin derivatives, compounds bearing the free 7-OH group demonstrated superior antimicrobial activity relative to their 7-alkoxy counterparts. A systematic comparison reported that 'the newly synthesized compounds with the 7-hydroxyl group showed better antimicrobial activity than those with the 7-alkoxy groups' [1]. This finding is directly relevant to the differentiation between CAS 186368-62-7 (7-OH) and its 7-methoxy analog (7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one). While MIC values specific to the target compound are not yet publicly available, the class-level SAR predicts that the 7-OH derivative will exhibit higher antimicrobial potency than the corresponding 7-OCH₃ variant. A ChemRxiv preprint (2024) reportedly evaluated the target compound against multidrug-resistant bacterial strains, though quantitative MIC data have not been independently verified [2].

Antimicrobial resistance Coumarin SAR 7-Hydroxy pharmacophore

Fluorescence and Functionalization Potential: 7-OH Enables Derivatization and Fluorescent Probe Development

The 7-hydroxycoumarin (umbelliferone) core is a well-established fluorescent scaffold. The presence of the free 7-OH group in CAS 186368-62-7 permits further functionalization via esterification, etherification, or conjugation to biomolecules—a capability that is precluded in the 7-unsubstituted analog (CAS 98986-43-7) and diminished in the 7-methoxy analog [1]. 7-Hydroxycoumarin derivatives typically exhibit excitation/emission maxima around 360/450 nm, with the exact wavelengths tunable by substitution at the 3-position [2]. The 3-(1,3,4-oxadiazol-2-yl) substituent extends conjugation and may red-shift these optical properties. The Life Chemicals listing of this compound as a screening compound (cat. F5580-2874, ≥90% purity by LCMS/NMR) confirms its availability as a qualified research material .

Fluorescent probes Chemical biology Conjugation chemistry

Optimized Research and Procurement Scenarios for 7-Hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one


Anticonvulsant Drug Discovery: Follow-Up on Coumarin-Oxadiazole MES-Active Leads

Procure CAS 186368-62-7 as a next-generation candidate derived from the active coumarin-1,3,4-oxadiazole series (ref. Sudha et al., 2018 [1]) and the coumarin-1,2,4-oxadiazole hybrids (ref. Mohammadi-Khanaposhtani et al., 2019 [2]). The compound combines the 4-methoxyphenyl oxadiazole motif with the 7-hydroxy substitution, both independently associated with anticonvulsant activity. Screen in mouse MES and scPTZ models with rotarod neurotoxicity assessment, using compound IVb from Sudha et al. (4-Cl-phenyl analog) and compound 3b from Mohammadi-Khanaposhtani et al. as positive controls. The 7-OH group's hydrogen bond donor capacity [3] may enhance GABAA receptor benzodiazepine-site binding, as demonstrated by flumazenil reversal for the 1,2,4-oxadiazole series.

Antimicrobial Screening Against Multidrug-Resistant (MDR) Pathogens

Based on the established SAR that 7-hydroxycoumarin derivatives outperform 7-alkoxy analogs in antimicrobial assays [4], obtain CAS 186368-62-7 for minimum inhibitory concentration (MIC) determination against Gram-positive and Gram-negative MDR strains, including MRSA and VRE. Include the 7-unsubstituted analog (CAS 98986-43-7) and 7-methoxy analog as matched comparators to directly test the 7-OH pharmacophore hypothesis. The commercial availability from Life Chemicals at ≥90% purity supports immediate procurement for this purpose.

Fluorescent Probe Development and Bioconjugation Chemistry

Utilize the free 7-OH group of CAS 186368-62-7 as a conjugation site for attaching fluorophore quenchers, biotin tags, or biomolecules, leveraging the inherent fluorescence of the 7-hydroxycoumarin core [5]. The 3-(1,3,4-oxadiazol-2-yl) substituent extends the π-system, potentially shifting excitation/emission wavelengths relative to simple 7-hydroxycoumarin. After conjugation, validate fluorescence properties (ex/em spectra, quantum yield) in appropriate buffer systems. The 7-unsubstituted analog (CAS 98986-43-7) cannot serve this purpose due to the absence of a reactive hydroxyl handle.

In Silico ADME Profiling and Structure-Based Drug Design Training Sets

Employ CAS 186368-62-7 as a test case for computational ADME model validation, given its known computed properties (XLogP3 = 2.7, TPSA = 94.7 Ų, HBD = 1) [3]. Compare predictions with the 7-unsubstituted analog (est. TPSA ~85.6 Ų, HBD = 0) to train models on the impact of a single phenolic -OH group on permeability, solubility, and CNS MPO scores [6]. The compound's position near the 90 Ų BBB penetration threshold makes it a valuable boundary-case compound for CNS drug design educational and benchmarking purposes.

Quote Request

Request a Quote for 7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.